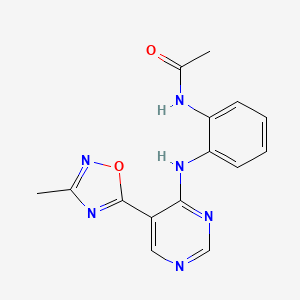![molecular formula C21H27F3N6O2 B2887912 1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097938-15-1](/img/structure/B2887912.png)
1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a methoxy group, a methyl group, a pyrazole ring, a piperidine ring, and a piperazine ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole, piperidine, and piperazine rings would contribute to the rigidity of the molecule, while the methoxy and trifluoromethyl groups could influence its polarity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrazole ring can participate in electrophilic substitution reactions, and the piperazine ring can undergo reactions with acids and bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and trifluoromethyl groups could increase its lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique
G Protein-Biased Dopaminergics Discovery
- A study by Möller et al. (2017) discusses the discovery of G protein-biased dopaminergics utilizing a structural motif similar to the compound . These compounds demonstrated high-affinity partial agonism at dopamine D2 receptors, indicating potential applications in developing new therapeutics for psychiatric disorders such as schizophrenia. The study highlights the synthesis and pharmacological characterization of these compounds, including their in vivo antipsychotic activity Möller et al., 2017.
Synthesis and Receptor Binding Assays
- Research by Guca (2014) explored the synthesis of pyrazolo[1,5-a]pyridine derivatives, closely related to the queried compound, and their receptor binding affinity. The study suggests these compounds as potential ligands for dopamine receptors, highlighting their synthesis and potential as neuropharmacological agents Guca, 2014.
Molecular Interaction Studies
- Shim et al. (2002) investigated the molecular interactions of a compound with the CB1 cannabinoid receptor, providing insights into the structure-activity relationships and the potential for designing receptor-selective ligands. This type of research is crucial for developing targeted therapies in neurology and pain management Shim et al., 2002.
Novel HIV-1 Inhibitors
- A study by Romero et al. (1994) discussed the discovery and bioactivity of bis(heteroaryl)piperazines, a class of non-nucleoside HIV-1 reverse transcriptase inhibitors. This research highlights the potential of structurally similar compounds in antiviral therapy Romero et al., 1994.
Antimicrobial Activity
- Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives. Studies like this showcase the broad application of similar compounds in combating microbial infections Patel et al., 2011.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N6O2/c1-27-14-17(19(26-27)32-2)20(31)30-7-5-16(6-8-30)28-9-11-29(12-10-28)18-4-3-15(13-25-18)21(22,23)24/h3-4,13-14,16H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAUUVLMQJTEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenylethyl)urea](/img/structure/B2887834.png)

![N-[[4-(4-bromophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2887837.png)
![Methyl 2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate](/img/structure/B2887838.png)


![Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/no-structure.png)

![4-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2887846.png)
![1-Benzyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-2-one](/img/structure/B2887849.png)



